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Compound of Interest

Compound Name:
2-Amino-1,3-thiazole-5-

carboxamide

Cat. No.: B112730 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the efficacy of 2-aminothiazole derivatives and the multi-kinase

inhibitor dasatinib. This analysis is supported by experimental data from peer-reviewed studies,

offering insights into their anticancer activities, mechanisms of action, and the experimental

methodologies used for their evaluation.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core

of numerous biologically active compounds, including the FDA-approved anticancer drug

dasatinib. This guide delves into a comparative analysis of various 2-aminothiazole derivatives

against dasatinib, a potent inhibitor of multiple tyrosine kinases.

Quantitative Efficacy Comparison
The following tables summarize the in vitro efficacy of selected 2-aminothiazole derivatives and

dasatinib against various cancer cell lines and key protein kinases. The half-maximal inhibitory

concentration (IC50) is a standard measure of a compound's potency.

Table 1: In Vitro Anticancer Activity (IC50) of 2-Aminothiazole Derivatives and Dasatinib against

Various Cancer Cell Lines
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Compound/Derivative Cancer Cell Line IC50 Value

2-Aminothiazole Derivatives

Compound 21 K562 (Leukemia) 16.3 µM[1]

MCF-7 (Breast Cancer) 20.2 µM[1]

HT-29 (Colon Cancer) 21.6 µM[1]

MDA-MB-231 (Breast Cancer) Inactive[1]

TH-39 K562 (Leukemia) 0.78 µM[2]

Compound 20 H1299 (Lung Cancer) 4.89 µM[1]

SHG-44 (Glioma) 4.03 µM[1]

Dasatinib

K562 (Leukemia) 1 nM[3]

Lox-IMVI (Melanoma) 35.4 nM[4]

HT144 (Melanoma)
>1 µM (40% inhibition at 1µM)

[4]

Malme-3M (Melanoma)
>1 µM (30% inhibition at 1µM)

[4]

K562 (Leukemia) 11.08 µM[1]

MCF-7 (Breast Cancer) < 1 µM[1]

HT-29 (Colon Cancer) < 1 µM[1]

MDA-MB-231 (Breast Cancer) < 1 µM[1]

Table 2: In Vitro Kinase Inhibitory Activity (IC50) of 2-Aminothiazole Derivatives and Dasatinib
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Compound/Derivative Target Kinase IC50 Value

2-Aminothiazole Derivatives

Aminoimidazole Derivative 2 Src 220 nM[5]

Fyn 689 nM[5]

Lyn 1300 nM[5]

Yes 167 nM[5]

Aminoimidazole Derivative 4g,

4j, 4k
Src 40 nM[5]

Dasatinib

Bcr-Abl <1 nM[6][7][8]

Src 0.5 nM[9], 0.8 nM[10]

c-Kit 79 nM[10]

Lck <1.1 nM

Fyn <1.1 nM

Yes <1.1 nM

Signaling Pathway Inhibition
2-Aminothiazole Derivatives: The anticancer activity of many 2-aminothiazole derivatives stems

from their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest. A key

mechanism involves the modulation of the Bcl-2 family of proteins, leading to the activation of

caspases, which are crucial executioners of apoptosis. Furthermore, these compounds can halt

cell proliferation by arresting the cell cycle at various checkpoints, such as G0/G1 or G2/M.
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2-Aminothiazole Derivatives' Mechanism

2-Aminothiazole Derivative
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Mechanism of 2-Aminothiazole Derivatives

Dasatinib: As a multi-kinase inhibitor, dasatinib exerts its effects by blocking the activity of

several key signaling proteins involved in cancer cell proliferation and survival. Its primary

targets include the Bcr-Abl fusion protein, characteristic of chronic myeloid leukemia (CML),

and the Src family kinases. By inhibiting these kinases, dasatinib effectively shuts down

multiple downstream signaling pathways, including the JAK-STAT, MAPK, and PI3K/AKT

pathways, leading to the induction of apoptosis in malignant cells.[6][11]
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Dasatinib's Mechanism
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In Vitro Kinase Assay Workflow
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MTT Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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